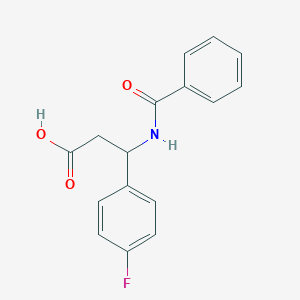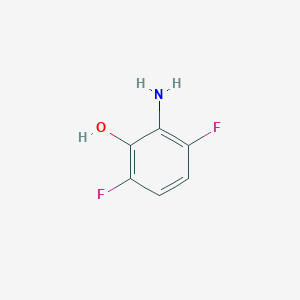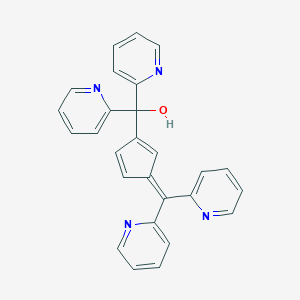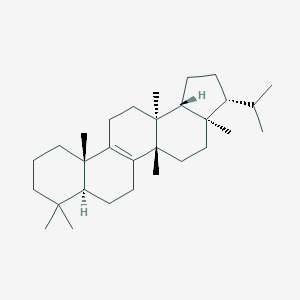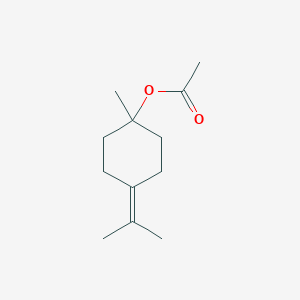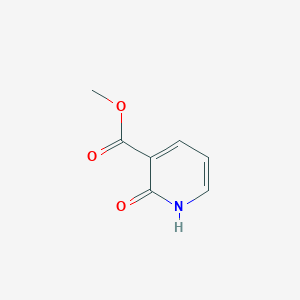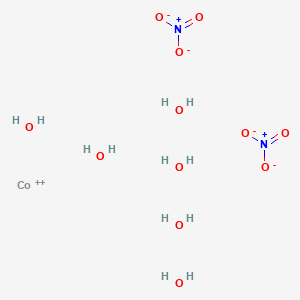
Cobaltous nitrate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltous nitrate hexahydrate, also known as Cobalt (II) nitrate hexahydrate, is the hydrated cobalt salt . Its chemical formula is Co(NO3)2 · 6 H2O . The most common form is the hexahydrate, which is a red-brown deliquescent salt that is soluble in water and other polar solvents .
Synthesis Analysis
The hexahydrate is prepared by treating metallic cobalt or one of its oxides, hydroxides, or carbonate with nitric acid . The hexahydrate gives the pink anhydrous salt by the action of HNO3 and N2O5 .Molecular Structure Analysis
The hexahydrate is better described as hexaaquacobalt (II) nitrate, [Co (OH 2) 6 ] [NO 3] 2, as it consists of discrete [Co (OH 2) 6] 2+ and [NO 3] − ions . Anhydrous cobalt (II) nitrate adopts a three-dimensional polymeric network structure, with each cobalt (II) atom approximately octahedrally coordinated by six oxygen atoms .Chemical Reactions Analysis
The decomposition of cobalt nitrate hexahydrate in a hydrogen flow was studied by TGA/DSC/MS . The observed breakdown on the unsupported complex is similar but not identical to previous reports with NO detected as an evolved gas .Physical And Chemical Properties Analysis
Cobalt (II) nitrate hexahydrate has a molecular weight of 291.03 g/mol . It appears as a red crystalline solid . It is soluble in water, alcohol, acetone, ethanol, ammonia, and methanol . The hexahydrate converts to the trihydrate above 55 °C and to the monohydrate at higher temperatures .Scientific Research Applications
Catalyst Manufacturing
- Cobaltous nitrate hexahydrate, when supported on silica and alumina, affects the calcination and reduction procedures in catalyst manufacturing. The decomposition of cobalt nitrate is significantly influenced by the support material, requiring different conditions for similar outcomes (Wigzell & Jackson, 2017).
Synthesis of Nanostructures
- A novel method using laser vaporization controlled condensation has been developed to synthesize cobalt nitrate hexahydrate, cobalt oxide, and cobalt nanoparticles. This method is significant for forming metal mono oxides like pure cobalt oxide nanoparticles (Glaspell, Jagodzinski & Manivannan, 2004).
Photocatalytic Applications
- Cobalt-oxide nanoparticles, synthesized using cobalt nitrate hexahydrate and Punica granatum peel extract, show significant photocatalytic activity. These nanoparticles can effectively degrade organic dyes, highlighting their potential in environmental applications (Bibi et al., 2017).
Chemical Synthesis
- Cobalt nitrate hexahydrate is used in one-pot synthesis for the formation of organic/inorganic network compounds. These compounds have unique structural features like molecular ladders and molecular parquet patterns, relevant in materials science (Dong et al., 1999).
Electrochemical Applications
- It is used in the comparative study of electrochemical deposition of cobalt, revealing different nucleation mechanisms in nitrate and chloride electrolytes. This study is pivotal in understanding electrochemical processes at the nanoscale (Bahar et al., 2021).
Nanoparticle Characterization
- Cobalt oxide nanoparticles prepared using cobalt nitrate hexahydrate exhibit semiconducting behavior and potential for hydrogen peroxide detection. This has implications in sensor technology and materials science (Raza et al., 2022).
Molecular Complexes
- The compound aids in forming dinuclear complexes with unique hydrogen bonding interactions. This has significance in the field of inorganic chemistry and complex molecule synthesis (Taş & Büyükgüngör, 2009).
Green Chemistry
- Cobalt nitrate hexahydrate can be adsorbed on silica gel for rapid oxidation of alcohols under microwave irradiation, highlighting its role in green chemistry applications (Kiasat, Kazemi & Rafati, 2003).
Thermal Decomposition
- Its thermal decomposition leads to the formation of anhydrous cobalt(II) nitrate, a precursor for various cobalt oxides. This process is essential in preparing materials for different industrial applications (Ehrhardt, Gjikaj & Brockner, 2005).
Chemical Catalysis
- Cobalt nitrate hexahydrate acts as an efficient catalyst in the synthesis of organic compounds, demonstrating its versatility in chemical reactions (Pejman et al., 2019).
Mechanism of Action
Cobalt(II) nitrate hexahydrate, also known as Cobalt nitrate hexahydrate or Cobaltous nitrate hexahydrate, is a red-brown crystalline structure that is soluble in water and organic solvents . It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .
Target of Action
The primary targets of Cobalt(II) nitrate hexahydrate are organic reactions where it acts as a catalyst . It is also used in the preparation of metallic cobalt and cobalt-based dyes and pigments .
Mode of Action
Cobalt(II) nitrate hexahydrate interacts with its targets by facilitating chemical reactions. For instance, it is used as a catalyst to synthesize 5-Carboxanilide-dihydropyrimidinone derivatives by the condensation of acetoacetanilides, aldehydes, and urea/thiourea . It also aids in the nitration of indoles using tert-butyl nitrite as the nitro source .
Biochemical Pathways
It is known to be involved in the synthesis of various cobalt-based compounds and catalysts .
Pharmacokinetics
It is known to be soluble in water and organic solvents, which suggests it could be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of Cobalt(II) nitrate hexahydrate’s action largely depend on its application. As a catalyst, it facilitates chemical reactions, leading to the formation of desired products . In the context of cobalt-based catalysts and pigments, it contributes to their synthesis .
Action Environment
The action, efficacy, and stability of Cobalt(II) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy. Furthermore, it is classified as an oxidizer, which means it can intensify fire . Therefore, it should be stored and handled carefully to prevent exposure to heat, sparks, open flames, and other ignition sources .
Safety and Hazards
Cobalt (II) nitrate hexahydrate may intensify fire and is considered an oxidizer . It may cause an allergic skin reaction, damage fertility, cause serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It is harmful if swallowed or if inhaled .
Future Directions
Research into cobalt catalysts is an area of importance to industry due to their extensive application in a range of industrial processes, most notably Fischer−Tropsch synthesis . The study has shown that the calcination and direct reduction of supported cobalt nitrate is significantly affected by the support and that different conditions are required to achieve the same state .
Biochemical Analysis
Biochemical Properties
Cobalt(II) nitrate hexahydrate is known to play a role in various biochemical reactions. It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations
Cellular Effects
It is known to be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .
Molecular Mechanism
It is known that the hexahydrate form consists of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions . Each cobalt(II) atom is approximately octahedrally coordinated by six oxygen atoms, each from a different nitrate ion .
Temporal Effects in Laboratory Settings
In laboratory settings, Cobalt(II) nitrate hexahydrate is known to be stable under normal conditions . It is also known to be hygroscopic, meaning it absorbs moisture from the air
Dosage Effects in Animal Models
It is known to be harmful if swallowed or inhaled , and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .
Metabolic Pathways
It is known to be used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .
Transport and Distribution
It is known to be soluble in water and other polar solvents , which suggests that it could be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water and other polar solvents , it could potentially localize to any subcellular compartment that contains these solvents.
Properties
| { "Design of Synthesis Pathway": "The synthesis pathway for Cobaltous nitrate hexahydrate involves the reaction between cobalt metal or cobalt oxide with nitric acid in the presence of water. The resulting solution is then evaporated to yield the hexahydrate salt.", "Starting Materials": ["Cobalt metal or Cobalt oxide", "Nitric acid", "Water"], "Reaction": ["1. Add cobalt metal or cobalt oxide to a solution of nitric acid and water", "2. Heat the mixture to initiate the reaction", "3. Continue heating until the reaction is complete and the solution turns blue", "4. Allow the solution to cool", "5. Evaporate the solution to yield Cobaltous nitrate hexahydrate as a hexahydrate salt."] } | |
| 10026-22-9 | |
Molecular Formula |
CoH3NO4 |
Molecular Weight |
139.962 g/mol |
IUPAC Name |
cobalt;nitric acid;hydrate |
InChI |
InChI=1S/Co.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
YKPDYTLBLKQHDA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Co] |
density |
1.88 g/cm³ |
melting_point |
55 °C |
| 23730-86-1 10026-22-9 |
|
physical_description |
RED CRYSTALS. |
Pictograms |
Corrosive; Irritant; Health Hazard |
solubility |
Solubility in water, g/100ml at 0 °C: 133.8 |
synonyms |
cobalt nitrate cobaltous nitrate cobaltous nitrate dihydrate cobaltous nitrate dodecahydrate cobaltous nitrate hexahydrate cobaltous nitrate nonahydrate cobaltous nitrate tetrahydrate cobaltous nitrate trihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




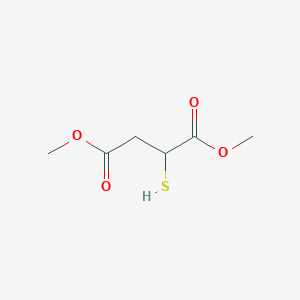
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

